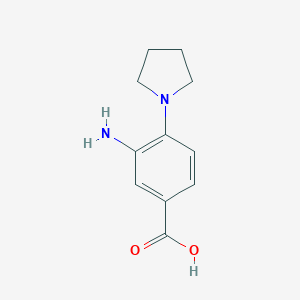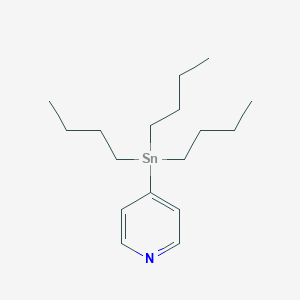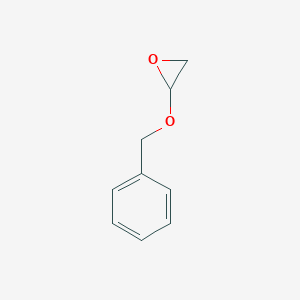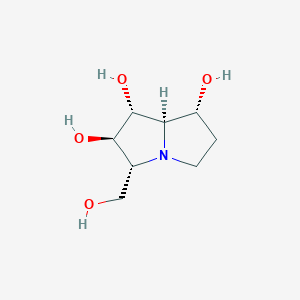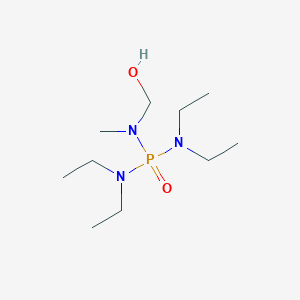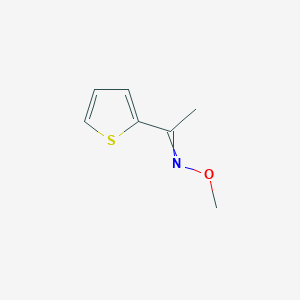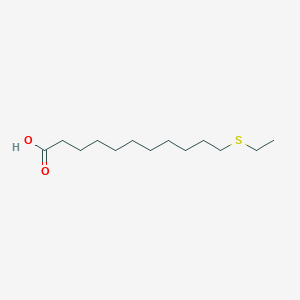
11-(Ethylthio)undecanoic acid
Übersicht
Beschreibung
11-(Ethylthio)undecanoic acid is a fatty acid derivative that has been extensively studied in scientific research due to its potential applications in various fields. This acid is also known as 11-ETE and is a sulfur-containing fatty acid that belongs to the family of medium-chain fatty acids. The chemical formula of 11-ETE is C14H28O2S, and its molecular weight is 268.44 g/mol.
Wirkmechanismus
The mechanism of action of 11-(Ethylthio)undecanoic acid is not fully understood. However, studies have shown that 11-ETE can inhibit the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 11-(Ethylthio)undecanoic acid can have various biochemical and physiological effects. One of the major effects of 11-ETE is the regulation of lipid metabolism. Studies have shown that 11-ETE can reduce the uptake and synthesis of fatty acids, which can be beneficial in the treatment of various metabolic disorders. Additionally, 11-ETE has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
11-(Ethylthio)undecanoic acid has several advantages and limitations for lab experiments. One of the major advantages of 11-ETE is its ability to regulate lipid metabolism, which can be beneficial in the study of various metabolic disorders. Additionally, 11-ETE is a relatively stable compound that can be easily synthesized in the lab. However, one of the major limitations of 11-ETE is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 11-(Ethylthio)undecanoic acid. One of the major directions is the investigation of its potential applications in the treatment of various metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies are needed to understand the mechanism of action of 11-ETE and its potential interactions with other metabolic pathways. Moreover, the development of new synthesis methods for 11-ETE and its derivatives can be beneficial in expanding its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
11-(Ethylthio)undecanoic acid has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of 11-ETE is in the field of lipid metabolism. Studies have shown that 11-ETE can regulate lipid metabolism by inhibiting the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.
Eigenschaften
CAS-Nummer |
114019-70-4 |
|---|---|
Produktname |
11-(Ethylthio)undecanoic acid |
Molekularformel |
C13H26O2S |
Molekulargewicht |
246.41 g/mol |
IUPAC-Name |
11-ethylsulfanylundecanoic acid |
InChI |
InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
YDNFLXXNJDMLOT-UHFFFAOYSA-N |
SMILES |
CCSCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCSCCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
114019-70-4 |
Synonyme |
11-(ethylthio)undecanoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

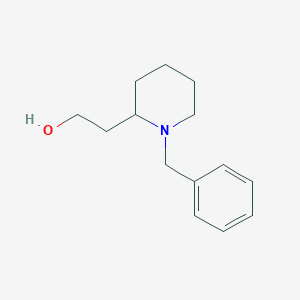
![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)
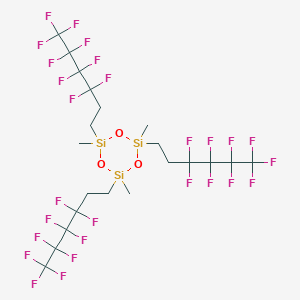
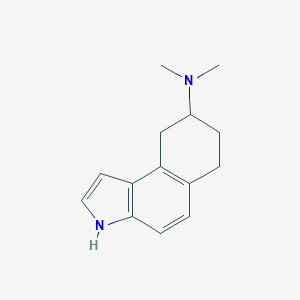
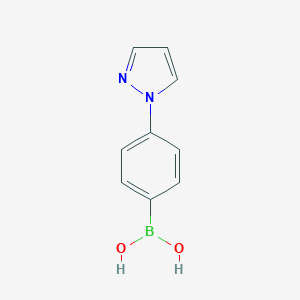
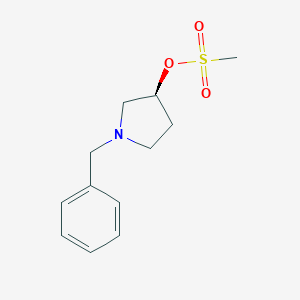
![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
